
2,5-Diethylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethylcyclopentan-1-ol is an organic compound belonging to the class of cycloalkanes It is a five-membered ring structure with two ethyl groups attached to the second and fifth carbon atoms and a hydroxyl group attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethylcyclopentan-1-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 2,5-diethylpentane-1,5-diol, under acidic conditions. The reaction typically proceeds via an intramolecular dehydration mechanism, resulting in the formation of the cyclopentane ring with the hydroxyl group intact.
Another method involves the reduction of 2,5-diethylcyclopentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes. Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are commonly used.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 2,5-Diethylcyclopentanone or 2,5-diethylcyclopentanoic acid.
Reduction: 2,5-Diethylcyclopentane.
Substitution: 2,5-Diethylcyclopentyl chloride or bromide.
Applications De Recherche Scientifique
2,5-Diethylcyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2,5-Diethylcyclopentan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and addition reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
2,5-Diethylcyclopentan-1-ol can be compared with other similar compounds, such as:
Cyclopentanol: A simpler cycloalkane with a single hydroxyl group.
2,5-Dimethylcyclopentan-1-ol: Similar structure but with methyl groups instead of ethyl groups.
2,5-Diethylcyclohexan-1-ol: A six-membered ring analog with similar substituents.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which can influence its reactivity and properties compared to other cycloalkanes.
Propriétés
Numéro CAS |
90676-30-5 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2,5-diethylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-7-5-6-8(4-2)9(7)10/h7-10H,3-6H2,1-2H3 |
Clé InChI |
HHEOJCPIEOFCDC-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(C1O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


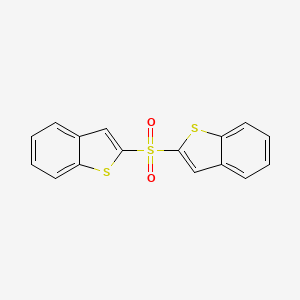
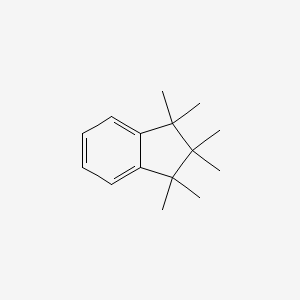

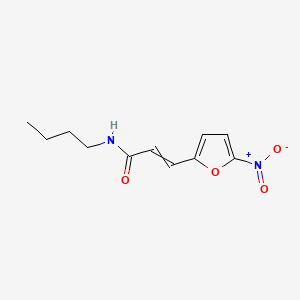

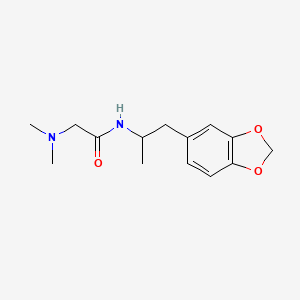

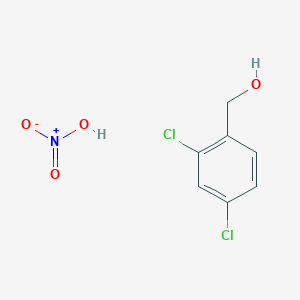
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
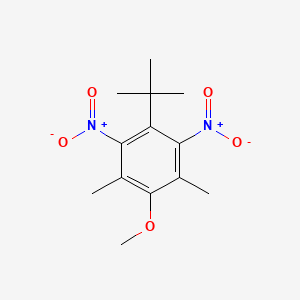
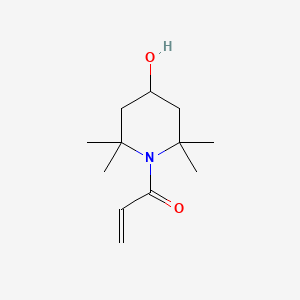
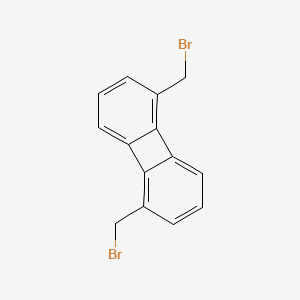
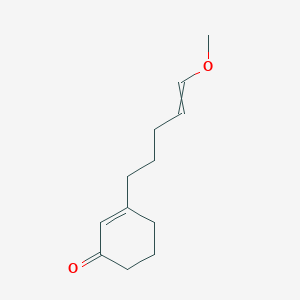
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
